molecular formula C20H28N4O4 B11152812 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide

Cat. No.: B11152812
M. Wt: 388.5 g/mol
InChI Key: HCKGCEXKIJEZAH-UHFFFAOYSA-N
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Description

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the quinazolinone core, the introduction of the morpholine ring, and the attachment of the hexanamide chain. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the morpholine ring.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoroquinazolinone
  • 2-hydroxyquinazolinone
  • N-morpholinoethylquinazolinone

Uniqueness

Compared to similar compounds, 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-morpholin-4-ylethyl)hexanamide

InChI

InChI=1S/C20H28N4O4/c25-18(21-9-11-23-12-14-28-15-13-23)8-2-1-5-10-24-19(26)16-6-3-4-7-17(16)22-20(24)27/h3-4,6-7H,1-2,5,8-15H2,(H,21,25)(H,22,27)

InChI Key

HCKGCEXKIJEZAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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